Attenuated TNF-α Inhibitory Activity Distinguishes C5 Lenalidomide from Parent Lenalidomide
C5 Lenalidomide exhibits >7,600-fold reduced potency in inhibiting TNF-α production in human PBMCs compared to parent lenalidomide. In LPS-stimulated human PBMC assays, C5 Lenalidomide achieved only 15% inhibition of TNF-α release at 100 μM , with a calculated IC50 of 100 μM . In contrast, parent lenalidomide demonstrates an IC50 of 13 nM under comparable PBMC assay conditions . This differential activity profile confirms that the C5-amino substitution substantially ablates the immunomodulatory function of the lenalidomide scaffold, which is advantageous for PROTAC applications where residual immunomodulatory activity may confound phenotypic readouts or introduce undesired biological effects.
| Evidence Dimension | TNF-α production inhibition |
|---|---|
| Target Compound Data | IC50 = 100 μM; 15% inhibition at 100 μM |
| Comparator Or Baseline | Lenalidomide: IC50 = 13 nM |
| Quantified Difference | ~7,700-fold reduction in potency |
| Conditions | LPS-stimulated human PBMCs |
Why This Matters
The minimal residual immunomodulatory activity of C5 Lenalidomide reduces the risk of off-target phenotypic effects in cellular assays, enabling cleaner interpretation of PROTAC-mediated degradation phenotypes.
